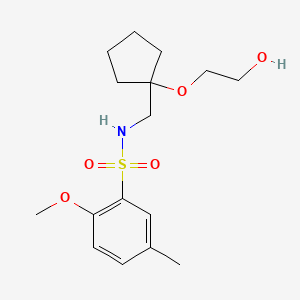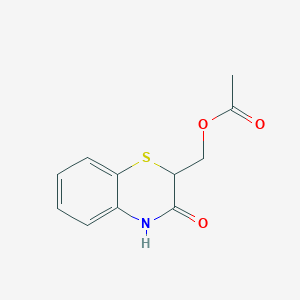![molecular formula C16H16ClNO3S2 B2821206 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034287-45-9](/img/structure/B2821206.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is a fascinating synthetic compound with significant interest in both research and industrial applications. This molecule features a unique structure with a chlorinated thieno-pyridine core and a phenylsulfonyl propanone moiety, making it suitable for diverse chemical reactions and biological investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the thieno[3,2-c]pyridine ring. Key intermediates involve the use of chlorinated aromatic compounds and sulfur-containing reagents. A well-known approach involves cyclization of 2-chloro-3-nitropyridine with thiophenol derivatives under acidic or basic conditions.
Industrial Production Methods: Industrially, large-scale synthesis often employs automated systems for high-throughput screening and production. Reactions are optimized for yield and purity, employing robust purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is reactive under various conditions:
Oxidation: Reacts with oxidizing agents like KMnO4 to form sulfoxides or sulfones.
Reduction: Can undergo reduction with reagents like NaBH4, leading to the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution with reagents like halogens or nitrating agents to yield halogenated or nitro derivatives.
Common Reagents and Conditions: Typical reactions use solvents like dichloromethane, ethanol, or acetonitrile under controlled temperatures ranging from -10°C to 100°C, often in the presence of catalysts such as Pd/C or FeCl3.
Major Products:
Sulfoxides from oxidation
Secondary alcohols from reduction
Halogenated compounds from substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is used extensively in:
Chemistry: As a building block for more complex organic molecules.
Biology: To study enzyme inhibition or receptor binding.
Medicine: Investigation as a potential therapeutic agent for targeting specific pathways in diseases like cancer.
Industry: Utilized in developing new materials with specific chemical properties.
Wirkmechanismus
The compound acts by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action often involves binding to active sites, altering the conformation of macromolecules, or interfering with signaling pathways. For example, it may inhibit enzymes by covalently modifying active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(2-chloro-4-phenylthieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one: Similar structure with a different substitution pattern.
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one: Lacks the chloro substituent.
Compared to these, 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one offers unique reactivity due to the presence of the chloro group, which influences its electronic and steric properties, making it a versatile tool in synthesis and research.
There you go, an in-depth look at this intriguing compound. Fascinating, right?
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c17-15-10-12-11-18(8-6-14(12)22-15)16(19)7-9-23(20,21)13-4-2-1-3-5-13/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJQDWJWFZGRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)
![propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2821127.png)



![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)
![methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

